molecular formula C17H16F3NO3S B6385082 4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol CAS No. 1261991-27-8

4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6385082
CAS No.: 1261991-27-8
M. Wt: 371.4 g/mol
InChI Key: BXANQIGIKGNQRL-UHFFFAOYSA-N
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Description

4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is a biphenyl-based compound featuring a hydroxyl (-OH) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) substituent at the 4'-position. This structure combines electron-withdrawing (e.g., -CF₃, -SO₂) and hydrogen-bonding (-OH) groups, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S/c18-17(19,20)14-9-13(10-15(22)11-14)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXANQIGIKGNQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686772
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-27-8
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding or other interactions with the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol with structurally or functionally related biphenyl derivatives:

Compound Name Key Substituents Biological Activity/Properties References
This compound (Target Compound) -OH (3), -CF₃ (5), -SO₂-pyrrolidine (4') Limited direct data; inferred potential for kinase inhibition or antimicrobial activity.
4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol -OH (3), -OCF₃ (5), -SO₂-pyrrolidine (4') Similar safety hazards (flammable, toxic); no explicit activity data.
4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid -COOH (3), -CF₃ (5), -SO₂-pyrrolidine (4') Higher environmental toxicity (H400: hazardous to aquatic life) compared to hydroxyl analog.
3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol -OH (3), -CF₃ (5), -Cl (3'), -OCH₃ (4') No explicit activity data; structural similarity suggests potential for antimicrobial applications.
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-5-(4-(tetrahydrofuran-2-yl)phenyl)-3-(trifluoromethyl)-1H-pyrazole Pyrazole core, -CF₃, -SO₂-pyrrolidine, tetrahydrofuran Preclinical relevance in kinase inhibition; demonstrates the impact of heterocyclic additions.
4-(3-Methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol -OH (3), -OCH₃ (5), prenyl (4) Antimicrobial activity against Bacillus subtilis (MIC: 15.63 µg/mL) and Staphylococcus aureus (MIC: 31.25 µg/mL).
N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide Pyrazole core, -CF₃, piperazine, propanamide ILK inhibitor with anticancer activity (preclinical); P-value = 4.76×10⁻² in alcohol-dependence studies.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, critical for membrane permeability .
  • Replacing -OH with -COOH (as in the carboxylic acid analog) increases environmental toxicity, likely due to enhanced water solubility and persistence .
  • Pyrrolidin-1-ylsulfonyl and piperazine groups improve binding to enzyme active sites (e.g., ILK inhibitors) .

Antimicrobial vs. Anticancer Applications :

  • Biphenyls with hydroxyl and methoxy groups (e.g., 4-(3-methyl-but-2-enyl)-5-methoxy-biphenyl-3-ol) show potent antimicrobial activity, likely via membrane disruption .
  • Pyrazole- or propanamide-containing analogs exhibit kinase-inhibitory effects, highlighting the role of heterocycles in targeting intracellular signaling pathways .

Safety and Environmental Impact: Compounds with -CF₃ and -SO₂-pyrrolidine groups require stringent storage conditions (dry, ventilated, <25°C) to prevent degradation . Environmental hazards (e.g., H400) are more pronounced in carboxylated derivatives due to increased bioavailability .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4'-(pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives and aryl halides. A typical procedure involves refluxing precursors (e.g., (3-hydroxyphenyl)boronic acid) with catalysts like Pd(II) complexes in xylene or similar solvents, followed by purification via recrystallization from methanol . Key steps include optimizing reaction time (25–30 hours) and using bases like NaOH for workup .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of ¹H/¹³C-NMR to confirm proton and carbon environments, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., -OH, sulfonyl). For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities . Purity is assessed via HPLC or TLC, with mobile phases tailored to polarity (e.g., ethyl acetate/hexane) .

Q. What are the primary challenges in synthesizing biphenyl derivatives with sulfonyl and trifluoromethyl groups?

  • Methodology : Steric hindrance from the trifluoromethyl group and sulfonyl moiety can reduce reaction yields. Mitigation strategies include:

  • Using excess Pd catalysts (e.g., PdCl₂) to drive coupling reactions .
  • Employing high-boiling solvents (e.g., 2-ethoxyethanol) to stabilize intermediates .
  • Optimizing stoichiometry of boronic acid precursors to avoid byproducts .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodology : Perform molecular docking to simulate interactions with target proteins (e.g., bacterial enzymes or cancer-related receptors). Use software like AutoDock Vina with crystal structures from the PDB. ADME analysis (e.g., SwissADME) predicts pharmacokinetic properties, focusing on sulfonyl group-mediated solubility and trifluoromethyl-enhanced membrane permeability .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar biphenyl derivatives?

  • Case Study : If ¹H-NMR signals overlap (e.g., aromatic protons), use 2D NMR techniques (COSY, HSQC) to assign peaks. For example, in , ¹³C-NMR distinguished methylthio-substituted carbons (δ ~15 ppm) from aryl carbons. Cross-validate with HRMS to confirm molecular formulas .

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimization Framework :

  • Catalyst Screening : Test Pd(II)/XPhos systems (e.g., trans-dichlorobis(XPhos)palladium(II)), which enhance coupling efficiency in biphenyl synthesis (99% yield in ).
  • Solvent Selection : Replace xylene with DMAc or DMF to improve solubility of polar intermediates .
  • Workup Refinement : Use column chromatography (silica gel, gradient elution) instead of recrystallization for higher recovery of viscous products .

Q. What are the electronic effects of the pyrrolidin-1-ylsulfonyl group on the biphenyl core?

  • Analysis : The sulfonyl group acts as a strong electron-withdrawing group, reducing electron density on the adjacent aryl ring (observed via downfield shifts in ¹H-NMR). This enhances reactivity toward electrophilic substitution at the 3-hydroxy position. Computational studies (DFT) quantify charge distribution and guide functionalization strategies .

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